molecular formula C8H4N2O2 B14754211 [1,2]oxazolo[4,5-g][1,2]benzoxazole CAS No. 211-49-4

[1,2]oxazolo[4,5-g][1,2]benzoxazole

Cat. No.: B14754211
CAS No.: 211-49-4
M. Wt: 160.13 g/mol
InChI Key: VMAJEVWDMWEPPT-UHFFFAOYSA-N
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Description

[1,2]oxazolo[4,5-g][1,2]benzoxazole is a heterocyclic aromatic compound that consists of a benzoxazole ring fused with an oxazole ring. This compound is part of a broader class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2]oxazolo[4,5-g][1,2]benzoxazole typically involves the condensation of o-aminophenol with aromatic aldehydes. This reaction is often catalyzed by Lewis acids such as ZnCl₂ under anaerobic conditions . Another method involves the use of N-halosuccinimides for cyclization, forming the five-membered heterocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1,2]oxazolo[4,5-g][1,2]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

[1,2]oxazolo[4,5-g][1,2]benzoxazole is investigated for pharmaceutical applications, specifically as an anticancer agent due to its ability to inhibit tubulin polymerization. Benzoxazole derivatives, a related class of compounds, have demonstrated a range of biological activities, including antibacterial, anticonvulsant, and anti-inflammatory effects .

Benzoxazole Derivatives and Their Applications

  • Antimicrobial Activity: Novel benzoxazole derivatives have shown a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as Candida species, with MIC values ranging from 3.12 to 50 μg/mL .
  • Anticonvulsant Effects: 2-phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole has demonstrated anticonvulsant activity with low toxicity in mice .
  • Anticancer Activity: Several studies highlight the potential of benzoxazole and oxazolo[4,5-b]pyridine derivatives as antitumor agents targeting human DNA topoisomerase enzymes . Specifically, 5-nitro-2-(4-butylphenyl)benzoxazole and 2-(4-butylphenyl)oxazolo[4,5-b]pyridine inhibited hTopo IIα with an IC50 of 2 µM . Another study focuses on this compound as a potential anticancer agent because it inhibits tubulin polymerization.

1,2,4-Oxadiazole Derivatives and their applications
The five-membered 1,2,4-oxadiazole heterocyclic ring has applications in drug discovery . Several commercially available drugs contain a 1,2,4-oxadiazole nucleus: Oxolamine, Prenoxdiazine, Butalamine, Fasiplon, Pleconaril, Ataluren and Proxazole .

N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines have antitumor activity against HCT-116, human prostate (PC-3) and human astrocytoma (SNB-19) cancer cell lines . Bis-1,2,4-oxadiazole-fused-benzothiazole derivatives have biological activity against A549, MCF-7, human amelanotic melanoma (A375) and HT-29 cancer cell lines . Also, 1,2,4-oxadiazoles linked with benzimidazole derivatives have antitumor activities against MCF-7, A549, A375 cancer cell lines .

Further Research

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2]oxazolo[4,5-g][1,2]benzoxazole is unique due to its fused ring structure, which combines the properties of both benzoxazole and oxazole. This fusion enhances its biological activity and makes it a versatile scaffold for drug development .

Properties

CAS No.

211-49-4

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

[1,2]oxazolo[4,5-g][1,2]benzoxazole

InChI

InChI=1S/C8H4N2O2/c1-2-6-4-10-12-8(6)7-5(1)3-9-11-7/h1-4H

InChI Key

VMAJEVWDMWEPPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=NO3)ON=C2

Origin of Product

United States

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